molecular formula C6H8F3N3 B3231736 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine CAS No. 1328640-50-1

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B3231736
CAS No.: 1328640-50-1
M. Wt: 179.14
InChI Key: QGONFWVVNFQGJT-UHFFFAOYSA-N
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Description

1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine is a fluorinated pyrazole derivative characterized by a trifluoroethyl substituent at the 1-position of the pyrazole ring and a methanamine group at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs . This structural motif is frequently explored in medicinal chemistry due to fluorine’s ability to modulate bioavailability and receptor interactions .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)4-12-2-1-5(3-10)11-12/h1-2H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGONFWVVNFQGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-50-1
Record name [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine
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Preparation Methods

The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research has indicated that 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine exhibits anticancer properties . A study highlighted its ability to inhibit key kinases involved in cancer progression. The following table summarizes the kinase inhibition profile of this compound:

CompoundTarget KinaseIC50 (μM)Remarks
This compoundAAK10.048Potent inhibition observed
Analog with methoxy groupTBK10.010Enhanced activity
Parent compoundMultipleVariesBroad inhibition profile

The mechanism of action involves modulation of enzyme activity through interaction with specific molecular targets within cancer cells.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activities . Studies have shown that it can modulate pathways related to inflammation, making it a candidate for treating inflammatory diseases.

The biological activity of this compound has been explored in various contexts:

  • Anti-inflammatory : Inhibits inflammatory cytokines and mediators.
  • Antimicrobial : Exhibits activity against certain bacterial strains.

Applications in Material Science

This compound is also being explored for its potential applications in materials science . Its unique properties may lead to the development of advanced materials with high thermal stability and resistance to chemical degradation.

Case Studies and Research Insights

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Activity : Demonstrated selective inhibition of kinases involved in cancer progression.
  • Research on Anti-inflammatory Effects : Highlighted its potential in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Fluorine Content Notable Properties
This compound C₆H₉F₃N₃ 192.15 g/mol -CF₂CF₃ at pyrazole-1, -CH₂NH₂ at pyrazole-3 Primary amine 3 F atoms High lipophilicity; potential for enhanced metabolic stability
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride C₇H₁₀ClF₃N₃ 243.63 g/mol -CH₃ at pyrazole-1, -CF₃ at pyrazole-5, -CH₂NH₂·HCl at pyrazole-3 Hydrochloride salt 3 F atoms Improved aqueous solubility due to salt formation; increased steric bulk
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine C₁₃H₁₆F₂N₃O 283.29 g/mol -CF₂H at pyrazole-1, -CH₂NH-(4-MeO-benzyl) at pyrazole-3 Secondary amine 2 F atoms Reduced electron withdrawal vs. trifluoroethyl; aromatic π-π interactions
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 g/mol -3-MeO-phenyl at pyrazole-1, -CH₂N(CH₃) at pyrazole-4 Tertiary amine 0 F atoms Lower lipophilicity; oral toxicity (H302) and irritancy risks
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetic acid C₇H₇F₃N₂O₂ 208.14 g/mol -CF₂CF₃ at pyrazole-1, -CH₂COOH at pyrazole-3 Carboxylic acid 3 F atoms Enhanced acidity (pKa ~3-4); potential for ionic interactions

Structural and Electronic Effects

  • Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound increases electronegativity and steric bulk compared to ethyl analogs (e.g., 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline, MW 218.16 g/mol ). This enhances resistance to oxidative metabolism and improves membrane permeability .

Biological Activity

1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine is a novel organic compound characterized by its unique pyrazole ring substituted with a trifluoroethyl group. This structural feature enhances its lipophilicity and biological activity, making it a significant subject of study in medicinal chemistry. The compound's potential applications span various fields, including pharmaceuticals and agrochemicals.

  • Molecular Formula: C6H8F3N3
  • Molecular Weight: 215.6 g/mol
  • Structural Features: The trifluoroethyl group contributes to enhanced pharmacokinetic properties, which may lead to improved efficacy and reduced side effects compared to similar compounds.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of pyrazole derivatives with trifluoroethylating agents. Common reagents include trifluoroethyl iodide in the presence of bases like potassium carbonate under controlled conditions to optimize yield and selectivity.

Research has indicated that compounds with similar structures exhibit various biological activities. The incorporation of the trifluoroethyl group is known to enhance the interaction with biological targets due to increased lipophilicity, allowing for better cell membrane penetration. This can lead to modulation of enzyme or receptor activities, resulting in diverse biological effects.

Table 1: Comparison of Biological Activities

Compound NameStructureNotable Biological Activity
1H-Pyrazole-5-methanamineC6H8F3N3Antiparasitic activity
4-TrifluoromethylpyrazoleC4H4F3N2High lipophilicity and biological activity
Dihydroquinazolinone derivativesVariousAntimalarial properties

Case Studies

Case Study 1: Antiparasitic Activity
A study explored the antiparasitic potential of compounds related to this compound. It was found that modifications in the pyrazole ring could lead to significant variations in activity against Plasmodium species. For instance, analogs with N-methyl substitutions exhibited enhanced potency (EC50 values significantly lower than their unsubstituted counterparts) .

Case Study 2: Pharmacokinetic Optimization
Research focused on optimizing the pharmacokinetic profile of related compounds showed that the incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability. This balance is crucial for enhancing in vivo efficacy .

Safety and Toxicology

The compound has been classified as corrosive and an irritant; safety data sheets recommend caution during handling. First-aid measures include removing contaminated clothing and rinsing affected areas thoroughly .

Q & A

Q. What are the optimal synthetic routes for 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step approaches:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with 1,3-diketones or via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substituents).
  • Trifluoroethylation : Introduction of the 2,2,2-trifluoroethyl group using trifluoroethyl halides (e.g., CF₃CH₂I) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Methanamine functionalization : Reductive amination or nucleophilic substitution (e.g., using NH₃/MeOH under high pressure).
    Optimization requires solvent selection (e.g., ethanol or DCM for solubility), temperature control (60–100°C), and catalysts like palladium for cross-coupling efficiency .

Q. How can the structure of this compound be rigorously characterized?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the pyrazole ring, trifluoroethyl group, and methanamine linkage. For example, ¹⁹F NMR shows a singlet at ~-70 ppm for the CF₃ group .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 224.1 for C₇H₉F₃N₃) .
  • X-ray crystallography : For solid-state conformation analysis, particularly to study hydrogen bonding in the methanamine moiety .

Q. What methodologies are used to determine physicochemical properties such as solubility and stability?

  • Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of degradation products .
  • LogP : Reversed-phase HPLC or computational tools like ACD/LogP .

Q. How can researchers design experiments to evaluate biological activity?

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .
  • Cell-based assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) with IC₅₀ determination .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCR targets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Substituent variation : Compare trifluoroethyl with difluoroethyl () or methyl groups to assess fluorine’s impact on lipophilicity and metabolic stability .
  • Scaffold hopping : Replace pyrazole with triazole () or imidazole to evaluate ring-specific interactions .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs .

Q. What analytical strategies address contradictions between experimental and computational data?

  • DFT calculations : Compare predicted vs. observed NMR chemical shifts to validate protonation states or tautomeric forms .
  • Molecular dynamics (MD) simulations : Analyze solvent effects on stability discrepancies (e.g., unexpected degradation in aqueous buffers) .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to resolve ambiguous NOE correlations in 2D NMR .

Q. How can researchers validate synthetic impurities or degradation products?

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CF₃CH₂ group at m/z 154) .
  • Isolation by preparative HPLC : Characterize unknown degradation products (>0.1% threshold) via NMR .
  • Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂) to mimic ICH guidelines .

Q. What advanced techniques elucidate reaction mechanisms in trifluoroethylation?

  • Kinetic isotope effects (KIE) : Compare rates of CF₃CH₂Br vs. CF₃CD₂Br to distinguish SN1/SN2 pathways .
  • In situ IR spectroscopy : Monitor intermediates (e.g., trifluoroethyl carbocation) during alkylation .
  • DFT transition-state modeling : Identify energy barriers for nucleophilic attack on the trifluoroethyl group .

Q. How can AI-driven tools assist in retrosynthetic planning?

  • Template-based models : Use Pistachio or Reaxys databases to predict one-step routes (e.g., trifluoroethylation via Buchwald-Hartwig coupling) .
  • Reaction condition optimization : Bayesian algorithms to screen solvent/catalyst combinations (e.g., Pd(OAc)₂ vs. PdCl₂) .

Q. What are the best practices for handling and storage to ensure compound integrity?

  • Storage : -20°C in amber vials under argon to prevent photodegradation and moisture absorption .
  • Handling : Use PPE (nitrile gloves, P95 respirators) and engineering controls (fume hoods) to minimize exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine
Reactant of Route 2
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine

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